molecular formula C10H21NO2 B097303 Tert-butyl (2S,3S)-2-amino-3-methylpentanoate CAS No. 16874-08-1

Tert-butyl (2S,3S)-2-amino-3-methylpentanoate

Cat. No.: B097303
CAS No.: 16874-08-1
M. Wt: 187.28 g/mol
InChI Key: DRWKBZREIMLHDX-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isoleucine t-butyl ester: is a derivative of the essential amino acid L-isoleucine. It is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry. The compound is known for its stability and solubility, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Isoleucine t-butyl ester can be synthesized through the esterification of L-isoleucine with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of L-isoleucine t-butyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: L-Isoleucine t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Isoleucine t-butyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-isoleucine t-butyl ester primarily involves its role as a precursor or intermediate in chemical reactions. It participates in esterification, hydrolysis, and transesterification reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

  • L-Isoleucine methyl ester
  • L-Isoleucine ethyl ester
  • L-Isoleucine propyl ester
  • L-Isoleucine butyl ester

Comparison: L-Isoleucine t-butyl ester is unique due to its stability and solubility compared to other esters of L-isoleucine. The tert-butyl group provides steric hindrance, making it less prone to hydrolysis and more stable under various conditions. This stability makes it a preferred choice in many synthetic applications .

Properties

CAS No.

16874-08-1

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl (2S,3S)-2-amino-3-methylpentanoate

InChI

InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1

InChI Key

DRWKBZREIMLHDX-YUMQZZPRSA-N

SMILES

CCC(C)C(C(=O)OC(C)(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N

Key on ui other cas no.

16874-08-1

Origin of Product

United States

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